Acidity Enhancement: Predicted pKa Shift vs. Non‑Fluorinated Analog and Regioisomer
4‑Acetyl‑3‑fluorobenzoic acid exhibits a predicted pKa of 3.36±0.10 , notably more acidic than 4‑acetylbenzoic acid (pKa 3.70 at 25 °C) and the 3‑acetyl‑4‑fluoro regioisomer (pKa 3.76±0.10) . The 0.34–0.40 unit decrease translates to a 2.2‑ to 2.5‑fold increase in acidity, driven by the optimal alignment of the electron‑withdrawing acetyl and fluorine substituents.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.36 ± 0.10 (predicted) |
| Comparator Or Baseline | 4‑Acetylbenzoic acid: 3.70 (25 °C); 3‑Acetyl‑4‑fluorobenzoic acid: 3.76 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = –0.34 vs. 4‑acetylbenzoic acid; ΔpKa = –0.40 vs. regioisomer |
| Conditions | Predicted values (ACD/Labs or similar); experimental pKa for 4‑acetylbenzoic acid measured at 25 °C. |
Why This Matters
A lower pKa ensures greater carboxylate anion population at physiological pH, affecting solubility, membrane permeability, and the ability to form stable salts—key considerations for formulation and biodistribution.
